7-(2-chloro-6-fluorobenzyl)-1,3-dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione
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Overview
Description
7-(2-chloro-6-fluorobenzyl)-1,3-dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound that belongs to the class of purine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-chloro-6-fluorobenzyl)-1,3-dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloro-6-fluorobenzyl chloride, 1,3-dimethylxanthine, and 4-phenylpiperazine.
Alkylation Reaction: The first step involves the alkylation of 1,3-dimethylxanthine with 2-chloro-6-fluorobenzyl chloride in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF).
Nucleophilic Substitution: The intermediate product is then subjected to nucleophilic substitution with 4-phenylpiperazine under reflux conditions in a polar solvent such as ethanol.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
For industrial-scale production, the process is optimized to enhance yield and reduce costs. This involves:
Continuous Flow Synthesis: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Catalysis: Employing catalysts to accelerate reaction rates and improve selectivity.
Automation: Integrating automated systems for monitoring and controlling reaction parameters to ensure reproducibility and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the purine ring, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed on the aromatic rings using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound is prone to nucleophilic substitution reactions, especially at the halogenated benzyl group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of reduced aromatic rings.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, it serves as a probe to study enzyme interactions and receptor binding due to its ability to mimic natural substrates or inhibitors.
Medicine
The compound has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders, given its ability to cross the blood-brain barrier and interact with central nervous system receptors.
Industry
In the industrial sector, it is used in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism by which 7-(2-chloro-6-fluorobenzyl)-1,3-dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione exerts its effects involves binding to specific molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, thereby modulating their activity. This interaction can lead to inhibition or activation of the target, depending on the nature of the binding.
Comparison with Similar Compounds
Similar Compounds
- 7-(2-chloro-6-fluorobenzyl)-1,3-dimethylxanthine
- 8-(4-phenylpiperazin-1-yl)methyl-1,3-dimethylxanthine
Uniqueness
Compared to similar compounds, 7-(2-chloro-6-fluorobenzyl)-1,3-dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione exhibits unique binding properties and higher selectivity for certain biological targets. This makes it a valuable compound for developing targeted therapies and studying specific biochemical pathways.
Properties
CAS No. |
851938-54-0 |
---|---|
Molecular Formula |
C25H26ClFN6O2 |
Molecular Weight |
496.97 |
IUPAC Name |
7-[(2-chloro-6-fluorophenyl)methyl]-1,3-dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]purine-2,6-dione |
InChI |
InChI=1S/C25H26ClFN6O2/c1-29-23-22(24(34)30(2)25(29)35)33(15-18-19(26)9-6-10-20(18)27)21(28-23)16-31-11-13-32(14-12-31)17-7-4-3-5-8-17/h3-10H,11-16H2,1-2H3 |
InChI Key |
XQWDZCQZXORVTL-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN3CCN(CC3)C4=CC=CC=C4)CC5=C(C=CC=C5Cl)F |
solubility |
not available |
Origin of Product |
United States |
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